Ethyl 3-(3-chloroanilino)-2-cyanoprop-2-enoate
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Overview
Description
Ethyl 3-(3-chloroanilino)-2-cyanoprop-2-enoate is an organic compound with the molecular formula C12H14ClNO2 It is a derivative of crotonic acid and contains a chloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-chloroanilino)-2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3-chloroaniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-chloroaniline attacks the cyano group of ethyl cyanoacetate, leading to the formation of the desired product.
Reaction Conditions:
Reagents: Ethyl cyanoacetate, 3-chloroaniline, base (e.g., sodium ethoxide)
Solvent: Ethanol or another suitable solvent
Temperature: Reflux conditions
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-chloroanilino)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in suitable solvents.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-(3-chloroanilino)-2-cyanoprop-2-enoate has several scientific research applications:
Medicinal Chemistry: Potential use as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(3-chloroanilino)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The chloroaniline moiety can interact with enzymes or receptors, leading to various biological effects. The cyano group may also play a role in its activity by participating in hydrogen bonding or other interactions with biological molecules.
Comparison with Similar Compounds
Ethyl 3-(3-chloroanilino)-2-cyanoprop-2-enoate can be compared with other similar compounds, such as:
- Ethyl 3-(4-chloroanilino)-2-cyanoprop-2-enoate
- Ethyl 3-(2-chloroanilino)-2-cyanoprop-2-enoate
- Ethyl 3-(3-bromoanilino)-2-cyanoprop-2-enoate
Uniqueness
The unique feature of this compound is the presence of the 3-chloroaniline moiety, which imparts specific chemical and biological properties. This makes it distinct from other derivatives with different substituents on the aniline ring.
Properties
IUPAC Name |
ethyl 3-(3-chloroanilino)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-4-10(13)6-11/h3-6,8,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFLGONMNQJZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357058 |
Source
|
Record name | ethyl 3-(3-chloroanilino)-2-cyanoprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57338-19-9 |
Source
|
Record name | ethyl 3-(3-chloroanilino)-2-cyanoprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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